[4-(Ethynylsulfanyl)phenyl]methanol
Overview
Description
“[4-(Ethynylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C9H8OS . It has an average mass of 164.224 Da and a monoisotopic mass of 164.029587 Da . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “[4-(Ethynylsulfanyl)phenyl]methanol” consists of 9 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(Ethynylsulfanyl)phenyl]methanol” such as its melting point, boiling point, density, and toxicity information can be found on various chemical databases .Scientific Research Applications
Synthesis and Material Applications : One study describes an improved synthesis method for (4-ethenylphenyl)diphenyl methanol, which is used in the preparation of trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker. This material is suitable for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).
Chemical Transformations and Reactions : Another research discusses the treatment of phenyl(4-pyridazinyl)methanols with p-toluenesulfonic acid, leading to a novel pyrazole ring transformation. This study also explores the synthesis of previously unknown 4-pyridazinylmethanols (Heinisch & Waglechner, 1984).
Photochromic Applications : A series of 4-(naphthopyran-3-yl)phenyl substituted methanols were synthesized in one study. These compounds displayed good photochromism, leading to the reversible generation of red–orange photomerocyanines (Aiken et al., 2013).
Catalytic and Synthetic Chemistry : Research also includes the enantioselective epoxidation of α,β-enones using a synthesized catalyst, demonstrating applications in synthetic chemistry (Lu et al., 2008).
Biomedical and Protein Studies : A fluorescence study of a derivative of phenylmethanol, namely (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol, highlights its interaction with proteins like bovine and human serum albumins, suggesting potential biomedical applications (Singh & Darshi, 2004).
Antitubercular Activity : A study on the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols indicates potential therapeutic applications (Bisht et al., 2010).
properties
IUPAC Name |
(4-ethynylsulfanylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c1-2-11-9-5-3-8(7-10)4-6-9/h1,3-6,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDKZTZGQNMEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CSC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Ethynylsulfanyl)phenyl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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